molecular formula C12H17BrN2O2S B1623315 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide CAS No. 209968-27-4

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B1623315
CAS No.: 209968-27-4
M. Wt: 333.25 g/mol
InChI Key: DIYRIYJMMLUTQP-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a bromine atom, a pyrrolidine ring, and a benzenesulfonamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves the following steps:

    Formation of the Pyrrolidine Intermediate: The initial step involves the preparation of the pyrrolidine intermediate. This can be achieved through the reaction of pyrrolidine with an appropriate alkylating agent under basic conditions.

    Bromination: The next step involves the bromination of the benzenesulfonamide precursor. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of the brominated benzenesulfonamide with the pyrrolidine intermediate. This is usually achieved through a nucleophilic substitution reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and alter its chemical properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out under basic or neutral conditions.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and complex molecular structures resulting from coupling reactions.

Scientific Research Applications

4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatment options.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-methylbenzyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
  • 4-bromo-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c13-11-3-5-12(6-4-11)18(16,17)14-7-10-15-8-1-2-9-15/h3-6,14H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYRIYJMMLUTQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCNS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398660
Record name 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201924
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

209968-27-4
Record name 4-bromo-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-benzenesulfonyl chloride (3.36 g, 13.1 mmol, 1 equiv) was dissolved in 50 mL DCM and treated with TEA (9.16 mL, 65.7 mmol, 5 equiv). To this, while stirring the solution, was added 2-pyrrolidin-1-yl-ethylamine (3 g, 26.3 mmol, 2 equiv). After 3 h, reaction was poured onto DCM/water mixture and washed once. The aqueous phase was back extracted once with fresh DCM. Organic phases were combined, washed once with brine and dried over sodium sulfate. Filtration followed by rotary evaporation provided desired product. White needles (3.92 g, 90%). Rf=0.35 (10% MeOH/DCM)
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
9.16 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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